molecular formula C27H29N3O7 B2947448 Fmoc-Pro-Hyp-Gly-OH CAS No. 223566-95-8

Fmoc-Pro-Hyp-Gly-OH

Cat. No.: B2947448
CAS No.: 223566-95-8
M. Wt: 507.543
InChI Key: YHMYYHDDPKPKRR-XARZLDAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Fmoc-Pro-Hyp-Gly-OH is a tripeptide structure unit that is primarily used in the synthesis of Collagen Model Peptides (CMPs) . Collagen, the primary target of this compound, is the most abundant protein in the human body and plays a crucial role in maintaining the structure and integrity of various tissues .

Mode of Action

The compound interacts with its targets through a process of synthesis. The silyl ether protecting group (TBDPS) in Fmoc-Pro-Hyp(TBDPS)-Gly-OH prevents undesired side reactions during the CMP synthesis, thereby facilitating purification . This allows for selective deprotection of the hydroxyproline residue without affecting the solid-supported CMP .

Biochemical Pathways

The synthesis of this compound and its application in preparing CMPs is a key part of the collagen synthesis pathway. By preventing undesired side reactions, the compound aids in the production of pure and effective CMPs, which can then be used to model and study the structure and function of collagen .

Pharmacokinetics

The compound’s effective synthesis and its role in the preparation of cmps suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties for use in laboratory settings .

Result of Action

The result of this compound’s action is the successful synthesis of CMPs. These peptides serve as models for studying the structure and function of collagen, thereby contributing to our understanding of various physiological and pathological processes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be kept dry in a freezer to maintain its stability . Additionally, the synthesis process must be carefully controlled to prevent undesired side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Pro-Hyp-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal glycine to a solid support resin. The fluorenylmethyloxycarbonyl group is then used to protect the amino terminus of proline and hydroxyproline, which are sequentially coupled to the growing peptide chain . The coupling reactions are facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . After the assembly of the peptide chain, the fluorenylmethyloxycarbonyl group is removed using a base such as piperidine .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-quality reagents and optimized reaction conditions ensures the purity and yield of the final product .

Properties

IUPAC Name

2-[[(2S,4R)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O7/c31-16-12-23(25(34)28-13-24(32)33)30(14-16)26(35)22-10-5-11-29(22)27(36)37-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23,31H,5,10-15H2,(H,28,34)(H,32,33)/t16-,22+,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMYYHDDPKPKRR-XARZLDAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CC(CC5C(=O)NCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C[C@@H](C[C@H]5C(=O)NCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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